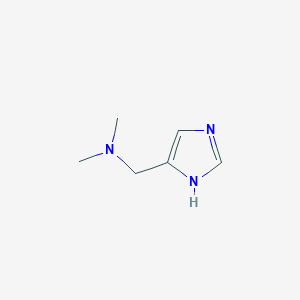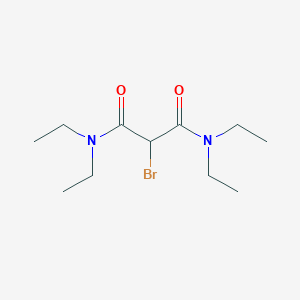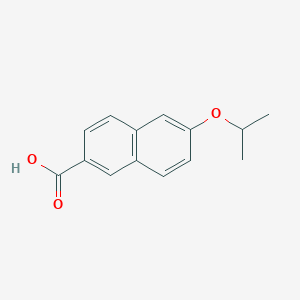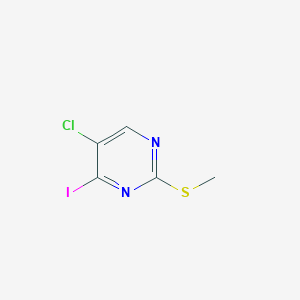
1-(4-Imidazolyl)-N,N-dimethylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazole is a heterocyclic compound and it’s a key component in many important biological molecules. It’s present in many drugs and is used in a variety of applications .
Synthesis Analysis
Imidazole compounds can be synthesized through several methods. One method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .
Molecular Structure Analysis
Imidazole has a five-membered ring structure, consisting of two nitrogen atoms and three carbon atoms. The nitrogen atoms are particularly important as they can participate in various chemical reactions .
Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions. For example, they can react with amido-nitriles to form disubstituted imidazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole compounds can vary widely depending on their specific structure. Generally, they are solid at room temperature and have a high melting point .
作用机制
Target of Action
The primary targets of 1-(4-Imidazolyl)-N,N-dimethylmethanamine are likely to be a wide range of enzymes and receptors . Imidazole derivatives, due to their unique structural features, can easily attach to these targets via weak interactions .
Mode of Action
The compound interacts with its targets by attaching to the enzymes and receptors, leading to a wide range of biological and pharmacological effects
Biochemical Pathways
Imidazole derivatives are known to demonstrate a wide range of biological and pharmacological effects, suggesting that multiple pathways could be involved .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can be influenced by their lipophilicity, which can be tuned through the introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole ring .
Result of Action
Imidazole derivatives are known to demonstrate a wide range of biological and pharmacological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the lipophilicity of imidazole derivatives, which can be tuned through the introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole ring, can impact their antibacterial activity .
实验室实验的优点和局限性
1-(4-Imidazolyl)-N,N-dimethylmethanamine has several advantages and limitations for use in laboratory experiments. One of the advantages is that it is relatively inexpensive and easy to synthesize. In addition, it can be used in a wide range of organic reactions and as a reagent in the synthesis of various organic compounds. However, one of the limitations is that it is not very stable and can easily decompose.
未来方向
1-(4-Imidazolyl)-N,N-dimethylmethanamine has a wide range of potential applications in the fields of organic chemistry, biochemistry, and pharmacology. Future research should focus on further elucidating the mechanism of action of this compound and its effects on various cellular processes. In addition, further research should focus on the development of new synthetic methods for the synthesis of this compound and its derivatives. Finally, further research should focus on the development of new applications for this compound, such as the development of new drugs and the use of this compound as a catalyst in the synthesis of various organic compounds.
合成方法
1-(4-Imidazolyl)-N,N-dimethylmethanamine can be synthesized through a variety of methods. The most common method involves the reaction of dimethylamine with a carboxylic acid in the presence of an acid catalyst. The reaction proceeds in two steps: first, the dimethylamine is reacted with the carboxylic acid to form an imidazole, and then the imidazole is reacted with the acid catalyst to produce this compound. Other methods of synthesis include the reaction of dimethylamine with a nitrile, the reaction of dimethylamine with an aldehyde, and the reaction of dimethylamine with an ester.
科学研究应用
1-(4-Imidazolyl)-N,N-dimethylmethanamine has been used in a wide range of scientific research applications. In organic chemistry, it has been used as a catalyst in the synthesis of various organic compounds. In biochemistry, it has been used to study the mechanism of action of various drugs and to study the structure and function of various proteins. In pharmacology, it has been used as a drug candidate for the treatment of various diseases, such as cancer, HIV, and Alzheimer’s disease. In addition, this compound has been used as a tool to study the structure and function of various enzymes, as well as to study the structure and function of various receptors.
安全和危害
属性
IUPAC Name |
1-(1H-imidazol-5-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-9(2)4-6-3-7-5-8-6/h3,5H,4H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBONENNTKTILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95%](/img/structure/B6297157.png)

![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)

![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)
